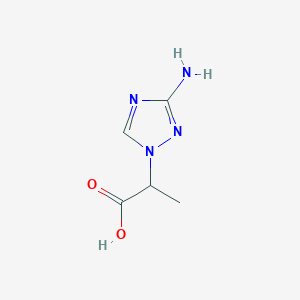
2-(3-Amino-1H-1,2,4-triazol-1-YL)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Amino-1H-1,2,4-triazol-1-YL)propanoic acid is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Amino-1H-1,2,4-triazol-1-YL)propanoic acid typically involves the reaction of aminoguanidine hydrochloride with succinic anhydride. This reaction can be carried out under microwave irradiation to enhance the reaction rate and yield . The process involves the nucleophilic opening of the succinimide ring followed by the recyclization of the triazole ring.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis is a promising approach due to its efficiency and scalability .
化学反応の分析
Types of Reactions: 2-(3-Amino-1H-1,2,4-triazol-1-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole oxides, while reduction can produce amine derivatives.
科学的研究の応用
2-(3-Amino-1H-1,2,4-triazol-1-YL)propanoic acid has several scientific research applications:
作用機序
The mechanism of action of 2-(3-Amino-1H-1,2,4-triazol-1-YL)propanoic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The triazole ring plays a crucial role in these interactions due to its ability to form hydrogen bonds and participate in dipole interactions.
類似化合物との比較
2-(3-Amino-1H-1,2,4-triazol-1-yl)ethanol: This compound has a similar structure but with an ethanol group instead of a propanoic acid group.
2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid: This compound features a hydroxy group in place of the amino group.
Uniqueness: 2-(3-Amino-1H-1,2,4-triazol-1-YL)propanoic acid is unique due to its specific combination of the triazole ring and the propanoic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C5H8N4O2 |
|---|---|
分子量 |
156.14 g/mol |
IUPAC名 |
2-(3-amino-1,2,4-triazol-1-yl)propanoic acid |
InChI |
InChI=1S/C5H8N4O2/c1-3(4(10)11)9-2-7-5(6)8-9/h2-3H,1H3,(H2,6,8)(H,10,11) |
InChIキー |
ZVTUFTPJDOHACL-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)N1C=NC(=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


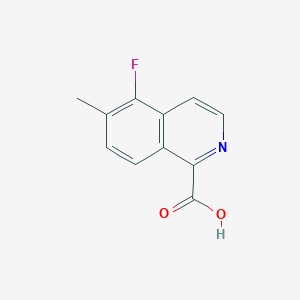
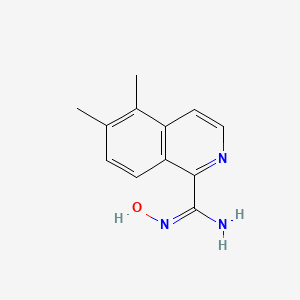
amine](/img/structure/B13207070.png)
![N-(2-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide](/img/structure/B13207077.png)
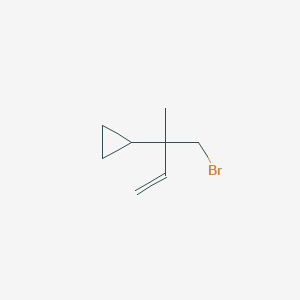
![2-[2-(2-Methylcyclopropyl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13207093.png)
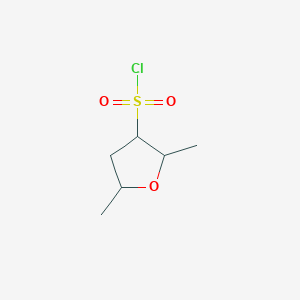
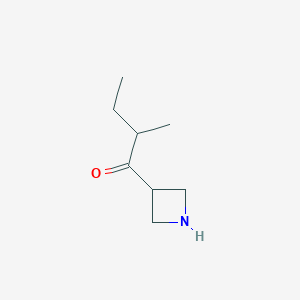
![Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13207107.png)
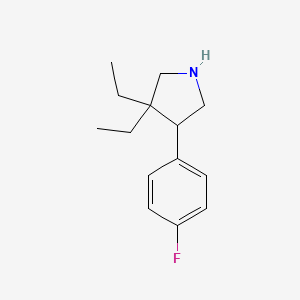
![3-Nitro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride](/img/structure/B13207124.png)
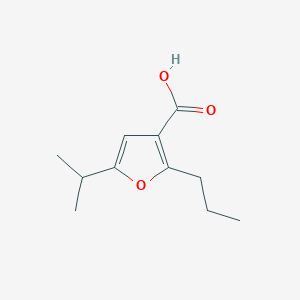
![N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]-2-(methylamino)acetamide](/img/structure/B13207138.png)

